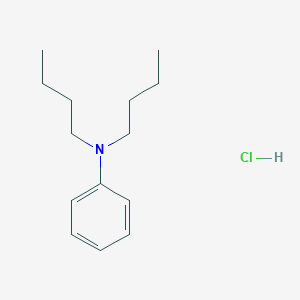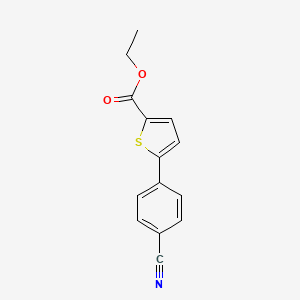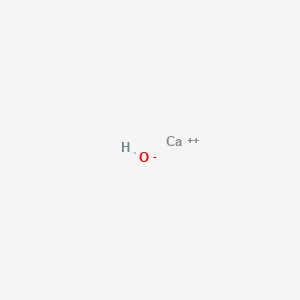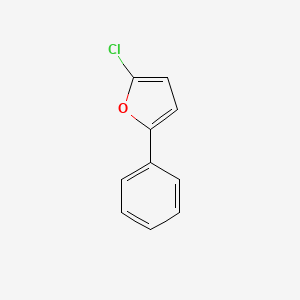
3-(2-Fluorophenyl)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1,2-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-propanediol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 2-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
For industrial-scale production, the process may involve the use of high-pressure reactors and catalysts to enhance the yield and purity of the compound. The use of platinum or palladium catalysts in hydrogenation reactions is common, and the reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-Fluorophenylacetic acid.
Reduction: 3-(2-Fluorophenyl)-1-propanol.
Substitution: 3-(2-Hydroxyphenyl)-1,2-propanediol.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1,2-propanediol
- 3-(2-Bromophenyl)-1,2-propanediol
- 3-(2-Methylphenyl)-1,2-propanediol
Uniqueness
3-(2-Fluorophenyl)-1,2-propanediol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
62826-45-3 |
|---|---|
Fórmula molecular |
C9H11FO2 |
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,11-12H,5-6H2 |
Clave InChI |
ZDEWXJYNCBKUGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)



![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)





![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)

